Tak 456

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

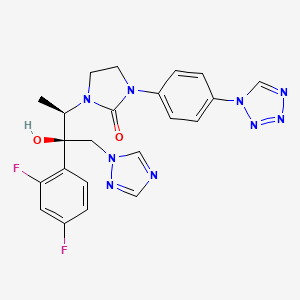

TAK 456: is a novel oral triazole compound known for its potent and broad-spectrum antifungal activity. It has shown strong efficacy against various fungal pathogens, including Candida albicans and Aspergillus fumigatus . This compound is particularly notable for its ability to inhibit sterol synthesis in these fungi, making it a promising candidate for the treatment of fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The synthesis begins with the condensation of 4-fluoronitrobenzene and tetrazole, resulting in a mixture of regioisomeric (4-nitrophenyl)tetrazoles.

Cyclization: The amino derivative is converted to the intermediate phenyl carbamate by treatment with phenyl chloroformate in pyridine.

Epoxide Formation: The chiral epoxy alcohol, prepared from methyl ®-lactate, is converted to triflate and then condensed with the sodium salt of imidazolone.

Final Product: The final imidazolidinone is obtained by catalytic hydrogenation of the imidazolone.

Industrial Production Methods: The industrial production of TAK 456 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where different substituents can be introduced.

Common Reagents and Conditions:

Hydrazine and Iron(III) Chloride: Used for the reduction of nitro groups.

Phenyl Chloroformate and Pyridine: Used for the formation of phenyl carbamate intermediates.

Sodium Hydride: Used for the opening of the oxirane ring.

Major Products:

Triazolyl Alcohol: Formed during the oxirane ring opening.

Imidazolidinone: The final product obtained after catalytic hydrogenation.

Scientific Research Applications

Chemistry: TAK 456 is used as a reference compound in the development of new antifungal agents. Its unique structure and broad-spectrum activity make it a valuable tool for studying the structure-activity relationships of triazole compounds .

Biology: In biological research, this compound is used to study the mechanisms of fungal resistance and the role of sterol synthesis in fungal growth and development .

Medicine: this compound has shown promising results in preclinical and clinical trials for the treatment of fungal infections, particularly those caused by Candida albicans and Aspergillus fumigatus . Its efficacy against fluconazole-resistant strains makes it a valuable addition to the antifungal arsenal .

Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antifungal drugs. Its broad-spectrum activity and favorable pharmacokinetic properties make it an attractive candidate for further development .

Mechanism of Action

TAK 456 exerts its antifungal effects by inhibiting the enzyme cytochrome P450 51 (CYP51A1), which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole antifungals but this compound has shown superior efficacy against certain resistant strains .

Comparison with Similar Compounds

Fluconazole: A widely used triazole antifungal with a similar mechanism of action but lower efficacy against resistant strains.

Itraconazole: Another triazole antifungal with broad-spectrum activity but different pharmacokinetic properties.

Voriconazole: A triazole antifungal with a broader spectrum of activity but higher toxicity.

Uniqueness of TAK 456: this compound stands out due to its superior efficacy against fluconazole-resistant strains and its favorable pharmacokinetic profile . Its ability to inhibit sterol synthesis at lower concentrations compared to other triazoles makes it a promising candidate for the treatment of difficult-to-treat fungal infections .

Properties

CAS No. |

181869-54-5 |

|---|---|

Molecular Formula |

C22H21F2N9O2 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one |

InChI |

InChI=1S/C22H21F2N9O2/c1-15(22(35,11-30-13-25-12-27-30)19-7-2-16(23)10-20(19)24)31-8-9-32(21(31)34)17-3-5-18(6-4-17)33-14-26-28-29-33/h2-7,10,12-15,35H,8-9,11H2,1H3/t15-,22-/m1/s1 |

InChI Key |

JTNIHNJCRCYZSU-IVZQSRNASA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

Synonyms |

1-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-(1H-1-tetrazolyl)phenyl)-2-imidazolidinone TAK 456 TAK-456 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.